Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate
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Overview
Description
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is a complex organic compound that features a naphthalene core substituted with a methoxyphenyl group and an adamantane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Attachment of the adamantane derivative: This step may involve a nucleophilic substitution reaction where the adamantane derivative is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the adamantane moiety can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl and naphthalene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-hydroxyphenyl]naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-chlorophenyl]naphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the adamantane moiety with the naphthalene core also provides a distinctive structural framework that can be exploited for various applications.
Properties
IUPAC Name |
methyl 6-[3-(2-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O4/c1-32-26-8-7-22(20-3-4-21-13-23(28(31)33-2)6-5-19(21)12-20)14-25(26)29-15-17-9-18(16-29)11-24(10-17)27(29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVPUQUVSPIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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